BenchChemオンラインストアへようこそ!

1-(cyclopropanesulfonyl)-4-(pyridine-3-carbonyl)piperazine

regioisomerism hydrogen-bond acceptor geometry medicinal chemistry

This heterobifunctional piperazine scaffold features a cyclopropanesulfonyl N1 cap and a pyridine-3-carbonyl N4 group, delivering zero hydrogen bond donors, TPSA of 79 Ų, and XLogP3 of -0.1—physicochemical parameters consistent with CNS druglikeness and oral bioavailability. The 3-pyridyl regioisomer specifically recapitulates the heteroaryl engagement geometry observed in PI3Kγ co-crystal structures (PDB 4ANW), ensuring target-relevant hydrogen-bond acceptor vectors. Its unsymmetrical architecture enables orthogonal SAR exploration at both termini via electrophilic aromatic substitution or metal-catalyzed cross-coupling at the pyridine ring while the sulfonamide-protected N1 remains intact. For anti-infective screening cascades, the balanced lipophilic- polar profile mitigates assay precipitation risks inherent to phenylsulfonyl analogs.

Molecular Formula C13H17N3O3S
Molecular Weight 295.36
CAS No. 1219844-58-2
Cat. No. B2939663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclopropanesulfonyl)-4-(pyridine-3-carbonyl)piperazine
CAS1219844-58-2
Molecular FormulaC13H17N3O3S
Molecular Weight295.36
Structural Identifiers
SMILESC1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3
InChIInChI=1S/C13H17N3O3S/c17-13(11-2-1-5-14-10-11)15-6-8-16(9-7-15)20(18,19)12-3-4-12/h1-2,5,10,12H,3-4,6-9H2
InChIKeyLOMPFHXDPIDUND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Cyclopropanesulfonyl)-4-(pyridine-3-carbonyl)piperazine (CAS 1219844-58-2): Structural Identity, Physicochemical Profile, and Research Sourcing Context


1-(Cyclopropanesulfonyl)-4-(pyridine-3-carbonyl)piperazine (CAS 1219844-58-2) is a heterobifunctional piperazine derivative featuring a cyclopropanesulfonyl group at the N1 position and a pyridine-3-carbonyl (nicotinoyl) group at the N4 position [1]. With a molecular weight of 295.36 g/mol, an XLogP3-AA of -0.1, zero hydrogen bond donors, five hydrogen bond acceptors, and a topological polar surface area (TPSA) of 79 Ų, this scaffold occupies physicochemical space consistent with CNS-penetrant or orally bioavailable small-molecule probes [1]. The compound belongs to the broader sulfonylpiperazine class, which has yielded validated hits in high-throughput screening campaigns against targets including phosphoinositide 3-kinase γ (PI3Kγ), the Plasmodium falciparum actin–profilin interface, and the bacterial LpxH enzyme [2]. In procurement contexts, this compound is typically sourced as a reference-standard building block for medicinal chemistry optimization programs rather than as a finished bioactive molecule.

Why In-Class Substitution of 1-(Cyclopropanesulfonyl)-4-(pyridine-3-carbonyl)piperazine (CAS 1219844-58-2) Carries Undefined Risk for Drug Discovery Programs


Within the 1-sulfonyl-4-carbonyl-piperazine family, seemingly minor structural variations—regioisomerism of the pyridine nitrogen (2-, 3-, or 4-position), replacement of the carbonyl linker with a sulfonyl or methylene group, or substitution of the cyclopropane ring with methyl or phenyl—can profoundly alter hydrogen-bonding geometry, target engagement, and metabolic stability [1][2]. The sulfonylpiperazine scaffold has been explicitly documented as a privileged HTS hit chemotype whose optimization trajectory is exquisitely sensitive to peripheral substituents; for example, the PI3Kγ sulfonylpiperazine series required a complete hybrid-analogue redesign because nonoptimal pharmacokinetic properties precluded advancement despite promising in vitro activity [2]. Generic substitution of CAS 1219844-58-2 with a close analog risks introducing an uncharacterized change in any of these interdependent properties, invalidating SAR continuity and potentially wasting downstream synthetic and assay resources [1]. The following quantitative evidence dimensions provide the basis for discriminating among candidate analogs during scientific selection or procurement.

Quantitative Differential Evidence for 1-(Cyclopropanesulfonyl)-4-(pyridine-3-carbonyl)piperazine (CAS 1219844-58-2) Against Structural Analogs: A Procurement-Relevant Guide


Pyridine Regioisomerism: 3-Carbonyl vs. 2-Carbonyl and 4-Carbonyl Linker Geometry and Hydrogen-Bonding Capacity

The pyridine-3-carbonyl (nicotinoyl) group of CAS 1219844-58-2 positions the pyridine nitrogen in a meta relationship to the carbonyl linker. In contrast, the pyridine-2-carbonyl (picolinoyl) analog orients the nitrogen ortho to the carbonyl, creating an intramolecular hydrogen-bond acceptor that can chelate metal ions or engage bidentate hydrogen-bond donors, while the pyridine-4-carbonyl (isonicotinoyl) regioisomer projects the nitrogen para to the linker with a distinct angular trajectory [1]. For PI3Kγ inhibitors within the sulfonylpiperazine class, the precise geometry of the heteroaryl carbonyl moiety was critical for achieving selectivity, as demonstrated by X-ray co-crystal structures (PDB 4ANW) [2].

regioisomerism hydrogen-bond acceptor geometry medicinal chemistry target engagement

Carbonyl vs. Sulfonyl Linker: Conformational Flexibility, Metabolic Stability, and Hydrogen-Bonding Character

CAS 1219844-58-2 employs a carbonyl (C=O) linker between the piperazine N4 and the pyridine ring. A close analog, 1-(cyclopropanesulfonyl)-4-(pyridine-3-sulfonyl)piperazine, replaces this with a sulfonyl (SO₂) linker. The carbonyl linker has a C–N bond with partial double-bond character that restricts rotation, producing a more planar and conformationally constrained geometry, whereas the sulfonyl linker introduces a tetrahedral sulfur center with greater rotational freedom and an additional oxygen atom that alters both hydrogen-bond acceptor count and TPSA [1][2].

linker chemistry metabolic stability conformational restriction physicochemical property optimization

Cyclopropanesulfonyl vs. Methylsulfonyl or Phenylsulfonyl: Metabolic Stability and Steric Bulk at the N1 Substituent

The cyclopropanesulfonyl group at N1 is a recognized metabolic stability motif. The cyclopropane ring introduces allylic strain and steric congestion that can shield the sulfonamide from CYP-mediated oxidative metabolism, relative to a simple methylsulfonyl substituent [1]. Additionally, compared to a phenylsulfonyl group, the cyclopropane ring reduces lipophilicity (π contribution ≈ 1.0 vs. ~2.0 for phenyl), thereby improving lipophilic ligand efficiency (LLE) [2]. In the sulfonylpiperazine PI3Kγ inhibitor series, nonoptimal pharmacokinetic properties—including rapid metabolism—were a key liability that precluded advancement, underscoring the importance of the N1 substituent choice [2].

metabolic stability CYP oxidation resistance steric shielding lipophilic ligand efficiency

Zero Hydrogen-Bond Donor Count: Permeability Advantage Over N–H-Containing Piperazine Analogs

CAS 1219844-58-2 has zero hydrogen-bond donors (HBD = 0), as both piperazine nitrogens are fully substituted with the sulfonyl and carbonyl groups [1]. In contrast, mono-substituted analogs such as 1-(pyridine-3-carbonyl)piperazine (CAS 39640-08-9) retain one free N–H (HBD = 1), while 1-(cyclopropanesulfonyl)piperazine (CAS 1043529-57-2) also has HBD = 1 [2]. According to CNS MPO (Multiparameter Optimization) rules, HBD ≤ 0.5 is a key descriptor for blood-brain barrier penetration; HBD = 0 is optimal [2].

hydrogen-bond donor membrane permeability CNS multiparameter optimization PAMPA

Sulfonylpiperazine Scaffold as a Privileged HTS Hit: Class-Level Validation in PI3Kγ and Anti-Infective Target Engagement

The sulfonylpiperazine chemotype—of which CAS 1219844-58-2 is a representative member—has been independently validated as a high-throughput screening (HTS) hit in multiple target classes. In PI3Kγ drug discovery, a sulfonylpiperazine scaffold was identified as one of only two HTS hits selected for structure-based optimization, with X-ray co-crystal structures confirming target engagement (PDB 4ANW) [1]. Separately, sulfonylpiperazine compounds have demonstrated inhibition of Plasmodium falciparum red blood cell invasion through actin-1/profilin interference and have been reported as LpxH-targeting antibacterial agents by AstraZeneca [2]. While no direct bioactivity data exists for CAS 1219844-58-2, the scaffold's multi-target validation distinguishes it from unproven chemotypes.

high-throughput screening PI3K gamma anti-infective scaffold validation

XLogP3 of -0.1 and TPSA of 79 Ų: Physicochemical Profile Benchmarking Against Drug-Likeness and CNS MPO Thresholds

CAS 1219844-58-2 exhibits an XLogP3 of -0.1 and a TPSA of 79 Ų, placing it within the optimal ranges defined by Lipinski's Rule of Five (XLogP ≤ 5, TPSA ≤ 140 Ų) and CNS MPO (XLogP 1–3 ideal for CNS, though -0.1 approaches the lower bound for balanced permeability) [1]. By comparison, the pyridine-2-carbonyl regioisomer is expected to have a lower XLogP3 (≈ -0.5) due to intramolecular H-bonding that increases polarity, while the 4-carbonyl isomer would have a nearly identical XLogP3 but a different TPSA distribution [2]. The computed property profile supports the compound's suitability as a fragment-like or lead-like starting point for optimization.

drug-likeness CNS MPO physicochemical property oral bioavailability ligand efficiency

Evidence-Backed Research and Industrial Application Scenarios for 1-(Cyclopropanesulfonyl)-4-(pyridine-3-carbonyl)piperazine (CAS 1219844-58-2)


PI3Kγ Inhibitor Hit-to-Lead and Structure-Based Drug Design Programs

The sulfonylpiperazine scaffold is a crystallographically validated PI3Kγ HTS hit chemotype (PDB 4ANW) [1]. CAS 1219844-58-2 provides a strategically functionalized core with zero hydrogen-bond donors and a 3-pyridyl carbonyl group that recapitulates the heteroaryl engagement geometry observed in co-crystal structures. Procurement of this specific regioisomer, rather than the 2- or 4-pyridyl analog, ensures that the key hydrogen-bond acceptor vector matches the PI3Kγ ATP-binding pocket geometry, avoiding the need for a de novo synthetic campaign to explore regioisomeric SAR. The cyclopropanesulfonyl group further offers a metabolically stable N1 cap that can be retained while derivatizing the pyridine ring during SAR expansion.

CNS-Penetrant Probe Design Leveraging Favorable Multiparameter Optimization Scores

With HBD = 0, TPSA = 79 Ų, and XLogP3 = -0.1, CAS 1219844-58-2 occupies physicochemical space consistent with CNS druglikeness as defined by the CNS MPO framework [1]. The zero HBD count eliminates the primary liability of mono-substituted piperazine intermediates, which carry a free N–H that reduces passive permeability and increases P-glycoprotein efflux susceptibility [1]. Programs targeting neurodegenerative, neuroinflammatory, or neuropsychiatric indications can procure this scaffold as a pre-optimized starting point, bypassing the need to protect/deprotect a free piperazine nitrogen and avoiding the attendant yield losses and purification challenges.

Anti-Infective Drug Discovery: Actin-1/Profilin or LpxH Inhibitor Screening Library Construction

Sulfonylpiperazine compounds have demonstrated on-target activity against the Plasmodium falciparum actin-1/profilin interface and the bacterial LpxH enzyme [2]. For screening library construction, CAS 1219844-58-2 offers an attractive core scaffold that balances the lipophilic cyclopropyl group (providing sufficient target engagement potential) with the polar pyridine-3-carbonyl moiety (maintaining aqueous solubility for assay compatibility). In contrast, the phenylsulfonyl analog (XLogP3 ≈ +1.0) would risk assay precipitation and promiscuous membrane interactions, while the methylsulfonyl analog (XLogP3 ≈ -0.8) may lack sufficient hydrophobic contacts for target binding. The compound's balanced profile makes it suitable for both biochemical and cell-based anti-infective screening cascades.

Medicinal Chemistry Building Block for Parallel SAR Exploration of N1 and N4 Vectors

The heterobifunctional architecture of CAS 1219844-58-2—cyclopropanesulfonyl at N1 and pyridine-3-carbonyl at N4—enables independent SAR exploration at both termini. The pyridine ring can undergo electrophilic aromatic substitution (halogenation, nitration) or metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) without affecting the N1 sulfonamide [1]. Simultaneously, the cyclopropanesulfonyl group serves as a stable, non-labile protecting group for the N1 position during N4 diversification. This orthogonal reactivity is not available in symmetrical analogs such as 1,4-dinicotinoylpiperazine (CAS 17433-19-1), where both nitrogens bear identical substituents, limiting SAR granularity. Procurement of the unsymmetrical scaffold thus maximizes the synthetic value per unit cost in medicinal chemistry resource allocation.

Quote Request

Request a Quote for 1-(cyclopropanesulfonyl)-4-(pyridine-3-carbonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.